Cas no 871835-30-2 (2-Oxo-1,3-dioxolane-4-carboxylic acid)

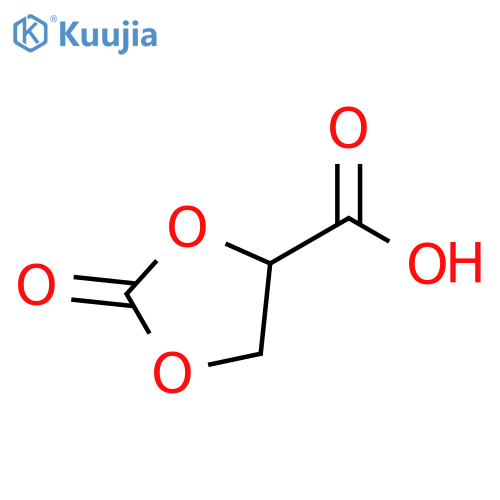

871835-30-2 structure

商品名:2-Oxo-1,3-dioxolane-4-carboxylic acid

CAS番号:871835-30-2

MF:C4H4O5

メガワット:132.071561813354

CID:6472205

2-Oxo-1,3-dioxolane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Oxo-1,3-dioxolane-4-carboxylic acid

- 1,3-Dioxolane-4-carboxylic acid, 2-oxo-

-

- インチ: 1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)

- InChIKey: INDZWIZFONXCIY-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(O)=O)OC1=O

じっけんとくせい

- 密度みつど: 1.660±0.06 g/cm3(Predicted)

- ふってん: 483.5±38.0 °C(Predicted)

- 酸性度係数(pKa): 1.89±0.20(Predicted)

2-Oxo-1,3-dioxolane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5253939-2.5g |

2-oxo-1,3-dioxolane-4-carboxylic acid |

871835-30-2 | 95.0% | 2.5g |

$2660.0 | 2025-03-15 | |

| Enamine | EN300-5253939-5.0g |

2-oxo-1,3-dioxolane-4-carboxylic acid |

871835-30-2 | 95.0% | 5.0g |

$3935.0 | 2025-03-15 | |

| Enamine | EN300-5253939-0.5g |

2-oxo-1,3-dioxolane-4-carboxylic acid |

871835-30-2 | 95.0% | 0.5g |

$1058.0 | 2025-03-15 | |

| Enamine | EN300-5253939-1.0g |

2-oxo-1,3-dioxolane-4-carboxylic acid |

871835-30-2 | 95.0% | 1.0g |

$1357.0 | 2025-03-15 | |

| 1PlusChem | 1P028NUB-10g |

2-oxo-1,3-dioxolane-4-carboxylicacid |

871835-30-2 | 95% | 10g |

$7277.00 | 2023-12-16 | |

| Aaron | AR028O2N-500mg |

2-oxo-1,3-dioxolane-4-carboxylicacid |

871835-30-2 | 95% | 500mg |

$1480.00 | 2025-02-16 | |

| Aaron | AR028O2N-2.5g |

2-oxo-1,3-dioxolane-4-carboxylicacid |

871835-30-2 | 95% | 2.5g |

$3683.00 | 2025-02-16 | |

| 1PlusChem | 1P028NUB-250mg |

2-oxo-1,3-dioxolane-4-carboxylicacid |

871835-30-2 | 95% | 250mg |

$893.00 | 2024-04-21 | |

| Aaron | AR028O2N-250mg |

2-oxo-1,3-dioxolane-4-carboxylicacid |

871835-30-2 | 95% | 250mg |

$949.00 | 2025-02-16 | |

| 1PlusChem | 1P028NUB-500mg |

2-oxo-1,3-dioxolane-4-carboxylicacid |

871835-30-2 | 95% | 500mg |

$1370.00 | 2024-04-21 |

2-Oxo-1,3-dioxolane-4-carboxylic acid 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

871835-30-2 (2-Oxo-1,3-dioxolane-4-carboxylic acid) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 13769-43-2(potassium metavanadate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量